An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-5-nitropyridine
An In-depth Technical Guide to the Synthesis and Characterization of 3-Ethyl-5-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 3-Ethyl-5-nitropyridine, a key intermediate in pharmaceutical and agrochemical research. This document details a feasible synthetic protocol, predicted characterization data based on analogous compounds, and visual workflows to aid in laboratory preparation and analysis.
Synthesis of 3-Ethyl-5-nitropyridine
The synthesis of 3-Ethyl-5-nitropyridine is most plausibly achieved through the electrophilic nitration of 3-ethylpyridine. The pyridine ring is generally deactivated towards electrophilic substitution; therefore, harsh reaction conditions, such as the use of a strong acid catalyst or an activating agent like trifluoroacetic anhydride, are typically required.[1][2] The following protocol is adapted from general methods for the nitration of pyridine derivatives.[2]
Experimental Protocol: Nitration of 3-Ethylpyridine
Materials:
-
3-Ethylpyridine
-
Nitric acid (fuming, ≥90%)
-
Trifluoroacetic anhydride
-
Dichloromethane (anhydrous)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
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Magnetic stirrer and heating mantle
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Ice bath
Procedure:
-
In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser, dissolve 3-ethylpyridine (10.7 g, 0.1 mol) in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic anhydride (21.0 g, 0.1 mol) to the stirred solution. Maintain the temperature below 5 °C during the addition.
-
Once the addition is complete, slowly add fuming nitric acid (6.3 g, 0.1 mol) dropwise via the dropping funnel. The temperature should be carefully controlled and not allowed to exceed 10 °C.
-
After the addition of nitric acid, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into 150 mL of a saturated sodium bicarbonate solution to neutralize the excess acid. Perform this step slowly and with vigorous stirring in a fume hood due to gas evolution.
-
Separate the organic layer and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield 3-Ethyl-5-nitropyridine.
Safety Precautions: Fuming nitric acid and trifluoroacetic anhydride are highly corrosive and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (gloves, safety goggles, lab coat) must be worn. The neutralization step is exothermic and produces gas; therefore, it should be performed cautiously.
Synthesis Pathway
Caption: Synthesis of 3-Ethyl-5-nitropyridine via nitration.
Characterization of 3-Ethyl-5-nitropyridine
Physical and Chemical Properties
| Property | Starting Material: 3-Ethylpyridine | Predicted for: 3-Ethyl-5-nitropyridine |
| Molecular Formula | C₇H₉N | C₇H₈N₂O₂ |
| Molecular Weight | 107.15 g/mol [3] | 152.15 g/mol |
| Appearance | Colorless to brownish liquid[4] | Pale yellow solid or oil |
| Boiling Point | 163-166 °C[3] | > 200 °C (decomposes) |
| Melting Point | Not applicable | 90-100 °C (estimated from 3-Methyl-5-nitropyridine)[5] |
| Density | 0.954 g/mL at 25 °C[3] | ~1.2 g/mL |
| Refractive Index (n20/D) | 1.502[3] | Not available |
Spectroscopic Data
2.2.1. 1H NMR Spectroscopy
The predicted 1H NMR spectrum of 3-Ethyl-5-nitropyridine is based on the known spectrum of 3-ethylpyridine[6] and the expected deshielding effects of the nitro group.
| Assignment | Starting Material: 3-Ethylpyridine (CDCl₃, 400 MHz)[6] | Predicted for: 3-Ethyl-5-nitropyridine (CDCl₃, 400 MHz) |
| H-2 | δ 8.46 (s, 1H) | δ 9.2 - 9.4 (s, 1H) |
| H-4 | δ 7.48 (d, 1H) | δ 8.6 - 8.8 (s, 1H) |
| H-6 | δ 8.42 (d, 1H) | δ 9.0 - 9.2 (s, 1H) |
| -CH₂- | δ 2.62 (q, 2H) | δ 2.8 - 3.0 (q, 2H) |
| -CH₃ | δ 1.23 (t, 3H) | δ 1.3 - 1.5 (t, 3H) |
2.2.2. 13C NMR Spectroscopy
The predicted 13C NMR chemical shifts are extrapolated from data for 3-ethylpyridine[7] and 3-nitropyridine.[8][9]
| Assignment | Starting Material: 3-Ethylpyridine (CDCl₃)[7] | Predicted for: 3-Ethyl-5-nitropyridine (CDCl₃) |
| C-2 | ~149 ppm | ~152 ppm |
| C-3 | ~137 ppm | ~140 ppm |
| C-4 | ~133 ppm | ~135 ppm |
| C-5 | ~123 ppm | ~148 ppm (C-NO₂) |
| C-6 | ~147 ppm | ~150 ppm |
| -CH₂- | ~25 ppm | ~26 ppm |
| -CH₃ | ~15 ppm | ~14 ppm |
2.2.3. Infrared (IR) Spectroscopy
The predicted IR absorption bands are based on characteristic frequencies for functional groups present in the molecule.
| Functional Group | Starting Material: 3-Ethylpyridine[10] | Predicted for: 3-Ethyl-5-nitropyridine |
| C-H (aromatic) | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ |
| C-H (aliphatic) | 2850-3000 cm⁻¹ | 2850-3000 cm⁻¹ |
| C=N, C=C (aromatic) | 1400-1600 cm⁻¹ | 1400-1600 cm⁻¹ |
| N-O (nitro, asymmetric) | Not applicable | 1520-1560 cm⁻¹ |
| N-O (nitro, symmetric) | Not applicable | 1340-1380 cm⁻¹ |
2.2.4. Mass Spectrometry (MS)
The predicted mass spectrum is based on the expected molecular ion and fragmentation patterns.
| Ion | Starting Material: 3-Ethylpyridine[11] | Predicted for: 3-Ethyl-5-nitropyridine |
| [M]⁺ | m/z 107 | m/z 152 |
| [M-NO₂]⁺ | Not applicable | m/z 106 |
| [M-C₂H₅]⁺ | Not applicable | m/z 123 |
| Base Peak | m/z 106 ([M-H]⁺) | m/z 106 or 123 |
Characterization Workflow
Caption: Workflow for the purification and characterization of 3-Ethyl-5-nitropyridine.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation of nitropyridines by nitration of pyridines with nitric acid - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. 3-Ethylpyridine 98 536-78-7 [sigmaaldrich.com]
- 4. 3-Ethylpyridine [drugfuture.com]
- 5. 3-Methyl-5-nitropyridine, 97%, Thermo Scientific Chemicals 5 g | Contact Us [thermofisher.com]
- 6. 3-Ethylpyridine(536-78-7) 1H NMR [m.chemicalbook.com]
- 7. 3-Ethylpyridine(536-78-7) 13C NMR [m.chemicalbook.com]
- 8. 3-Nitropyridine(2530-26-9) 13C NMR spectrum [chemicalbook.com]
- 9. spectrabase.com [spectrabase.com]
- 10. Pyridine, 3-ethyl- [webbook.nist.gov]
- 11. Pyridine, 3-ethyl- [webbook.nist.gov]
